5-[(5-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
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Description
“(5E)-5-[(5-Methyl-2-thienyl)methylene]-2(5H)-furanone” is an organic compound containing a thiophene that is disubstituted at the C-2, and C5-positions . It has a molecular formula of C10H8O2S .
Synthesis Analysis
A microwave-assisted, chemoselective synthesis of a similar compound, “(3E)-5-hydroxy-1-isopropyl-3-[(5-methyl-2-thienyl)methylene]-5-phenylpyrrolidin-2-one”, has been achieved via the solvent-free one-pot reaction of “(3E)-3-[(5-methyl-2-thienyl)methylene]-5-phenylfuran-2(3H)-one” with isopropylamine .Molecular Structure Analysis
The molecular structure of “(5E)-5-[(5-Methyl-2-thienyl)methylene]-2(5H)-furanone” has a molecular formula of C10H8O2S, an average mass of 192.234 Da, and a monoisotopic mass of 192.024506 Da .Physical And Chemical Properties Analysis
“(5E)-5-[(5-Methyl-2-thienyl)methylene]-2(5H)-furanone” has a density of 1.3±0.1 g/cm3, a boiling point of 371.1±42.0 °C at 760 mmHg, and a flash point of 178.2±27.9 °C .Scientific Research Applications
Medicinal Chemistry and Drug Development
Barbituric acid derivatives have historically been used as the parent compounds for barbiturate drugs. Although barbituric acid itself is not pharmacologically active, its derivatives exhibit sedative, hypnotic, and anticonvulsant properties. Researchers explore modifications of the barbituric acid scaffold to design novel drugs with improved efficacy and reduced side effects .
Coordination Chemistry
Barbituric acid derivatives can act as ligands in coordination complexes. Their ability to form stable metal complexes makes them valuable in catalysis, sensing, and materials science. Researchers investigate their coordination behavior with various metal ions, leading to applications in fields such as homogeneous catalysis and molecular recognition .
Supramolecular Chemistry
Supramolecular chemistry involves the study of non-covalent interactions between molecules. Barbituric acid derivatives participate in hydrogen bonding networks, π-π stacking, and host-guest interactions. These properties contribute to their use in designing functional materials, such as molecular sensors, switches, and self-assembled structures .
Organic Synthesis
Barbituric acid derivatives serve as versatile building blocks in organic synthesis. Researchers exploit their reactivity to create fused heterocycles, functionalized pyrimidines, and other complex structures. These synthetic pathways enable the preparation of diverse compounds for pharmaceuticals, agrochemicals, and materials .
Photophysical Properties
The presence of conjugated double bonds in barbituric acid derivatives gives rise to interesting photophysical properties. Researchers investigate their fluorescence, phosphorescence, and photochemical behavior. These insights contribute to the development of fluorescent probes, sensors, and optoelectronic materials .
Computational Chemistry
Barbituric acid derivatives are studied using computational methods to predict their properties, reactivity, and behavior. Quantum chemical calculations provide insights into their electronic structure, stability, and potential applications. Researchers use these findings to guide experimental work and optimize molecular designs .
Molecules | Free Full-Text | 5-(2-Thienylidene)barbituric Acid - MDPI Barbituric acid, 5-(5-methyl-2-thenylidene)- Structure - C10H8N2O3S - MolInstincts Barbituric Acids: A Review of Preparation, Reactions and Biological Applications Barbituric acid - Wikipedia
properties
IUPAC Name |
5-[(5-methylthiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3S/c1-5-2-3-6(16-5)4-7-8(13)11-10(15)12-9(7)14/h2-4H,1H3,(H2,11,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXURWGEQULWEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=C2C(=O)NC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00346970 |
Source
|
Record name | ST020950 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00346970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7293-32-5 |
Source
|
Record name | ST020950 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00346970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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